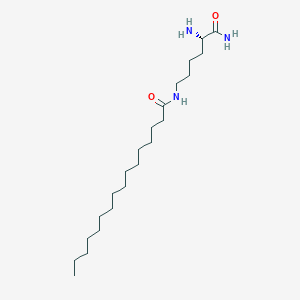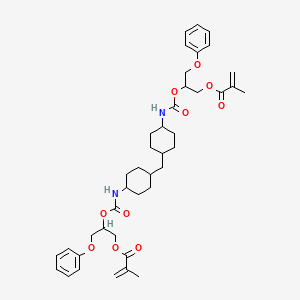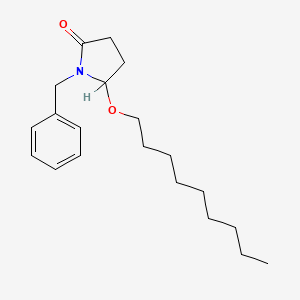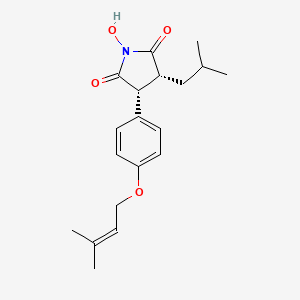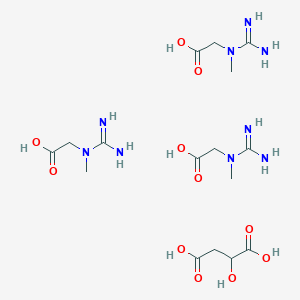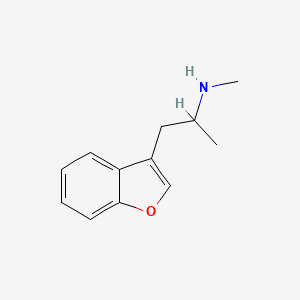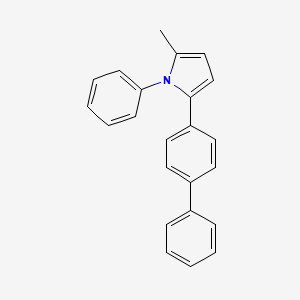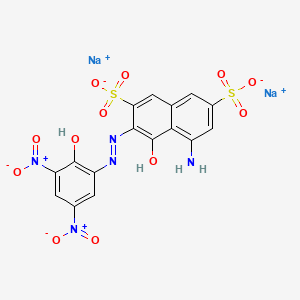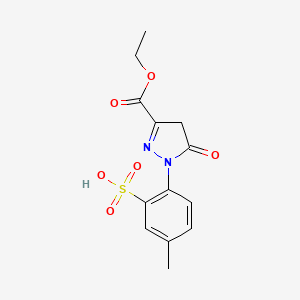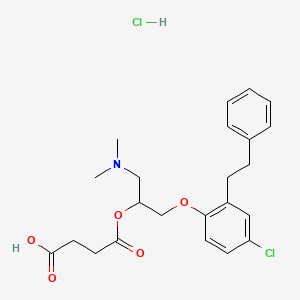
Butanedioic acid, mono(2-(4-chloro-2-(2-phenylethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, mono(2-(4-chloro-2-(2-phenylethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butanedioic acid backbone and a phenoxy group substituted with a chloro and phenylethyl group. The presence of a dimethylamino group further adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, mono(2-(4-chloro-2-(2-phenylethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the phenoxy intermediate, which is then reacted with butanedioic acid under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, mono(2-(4-chloro-2-(2-phenylethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Butanedioic acid, mono(2-(4-chloro-2-(2-phenylethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of butanedioic acid, mono(2-(4-chloro-2-(2-phenylethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Succinic Acid:
Ethyl Cinnamate: Contains a phenyl group and an ester functional group but differs in its overall structure and properties.
Uniqueness
Butanedioic acid, mono(2-(4-chloro-2-(2-phenylethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
86819-23-0 |
|---|---|
Molecular Formula |
C23H29Cl2NO5 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
4-[1-[4-chloro-2-(2-phenylethyl)phenoxy]-3-(dimethylamino)propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C23H28ClNO5.ClH/c1-25(2)15-20(30-23(28)13-12-22(26)27)16-29-21-11-10-19(24)14-18(21)9-8-17-6-4-3-5-7-17;/h3-7,10-11,14,20H,8-9,12-13,15-16H2,1-2H3,(H,26,27);1H |
InChI Key |
KLAUUQLACGQSDE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(COC1=C(C=C(C=C1)Cl)CCC2=CC=CC=C2)OC(=O)CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


